Ethyl 4-hydroxyquinoline-3-carboxylate

Description

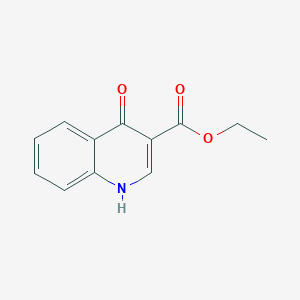

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEOYBKKSWUSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277822 | |

| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52980-28-6, 26892-90-0 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052980286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26892-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69YF4B94W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Gould-Jacobs Reaction: An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of various pharmaceuticals. The primary focus of this document is the Gould-Jacobs reaction, the most common and effective method for the preparation of this and related 4-hydroxyquinoline derivatives.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely utilized method for the synthesis of 4-hydroxyquinolines.[1][2][3] The reaction proceeds in two key stages:

-

Condensation: An aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack by the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form an intermediate, diethyl anilinomethylenemalonate.[1][2]

-

Thermal Cyclization: The intermediate is then heated to a high temperature, typically in a high-boiling solvent such as diphenyl ether or Dowtherm A, to induce a 6-electron electrocyclic ring closure.[1][2] This is followed by the elimination of a second molecule of ethanol to yield the final product, this compound. The product exists in tautomeric equilibrium with its keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[1][2]

The overall reaction is illustrated in the following scheme:

References

The Conrad-Limpach Synthesis of 4-Hydroxyquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Conrad-Limpach synthesis, a cornerstone in heterocyclic chemistry, offers a robust and versatile method for the preparation of 4-hydroxyquinolines. This reaction, first reported in 1887 by Max Conrad and Leonhard Limpach, involves the condensation of anilines with β-ketoesters.[1] The resulting 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimalarial, and antiviral properties. This technical guide provides a comprehensive overview of the Conrad-Limpach synthesis, including its mechanism, experimental protocols, quantitative data on reaction parameters, and its application in drug discovery workflows.

Core Principles of the Synthesis

The Conrad-Limpach synthesis is fundamentally a two-step process:

-

Formation of a β-arylaminoacrylate: An aniline is reacted with a β-ketoester to form an enamine intermediate, often referred to as a Schiff base. This initial condensation is typically carried out at or slightly above room temperature.[1]

-

Thermal Cyclization: The β-arylaminoacrylate intermediate undergoes a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline product. This step, known as annulation, is the rate-determining step and requires temperatures of approximately 250 °C.[1]

The regioselectivity of the initial attack of the aniline on the β-ketoester is temperature-dependent. At lower temperatures (room temperature), the reaction favors attack at the more reactive keto group, leading to the kinetic product, which upon cyclization yields a 4-hydroxyquinoline. This is the hallmark of the Conrad-Limpach synthesis.[1] In contrast, at higher temperatures (around 140 °C), the aniline can attack the less reactive ester group, leading to the thermodynamically favored β-keto anilide. Subsequent cyclization of this intermediate, in what is known as the Knorr quinoline synthesis, results in the formation of a 2-hydroxyquinoline.[1]

Reaction Mechanism

The mechanism of the Conrad-Limpach synthesis proceeds through several key steps, as illustrated in the diagram below. The reaction is often catalyzed by strong acids, such as hydrochloric acid or sulfuric acid, which facilitate the multiple keto-enol tautomerizations involved.[1]

References

Spectroscopic Profile of Ethyl 4-hydroxyquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of Ethyl 4-hydroxyquinoline-3-carboxylate, a key building block in synthetic organic chemistry and drug discovery. This document outlines the structural elucidation of the molecule through a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. Detailed experimental protocols are provided to ensure reproducibility, and workflows are visualized for clarity.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . The structure, characterized by a quinoline core substituted with a hydroxyl group at the 4-position and an ethyl carboxylate group at the 3-position, is a key determinant of its chemical reactivity and spectroscopic behavior.

Spectroscopic Data

The following sections present the spectroscopic data for this compound, summarized in tabular format for ease of reference and comparison.

¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for this compound was not available in the reviewed literature. However, based on the analysis of closely related quinoline derivatives, a theoretical spectrum can be predicted. The spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system, the methylene and methyl protons of the ethyl group, and a broad signal for the hydroxyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed view of the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~170 | C=O (Ester) |

| ~165 | C-4 (C-OH) |

| ~145 | C-8a |

| ~140 | C-2 |

| ~132 | C-7 |

| ~125 | C-5 |

| ~124 | C-6 |

| ~118 | C-4a |

| ~115 | C-8 |

| ~108 | C-3 |

| ~61 | -O-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

Data is estimated from the spectrum available on PubChem.

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (Ethyl) |

| ~1720 | C=O stretch | Ester |

| ~1620, 1580, 1480 | C=C stretch | Aromatic (Quinoline) |

| ~1240 | C-O stretch | Ester/Aromatic Ether |

Data is interpreted from the spectrum available on PubChem.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 172 | [M - OCH₂CH₃]⁺ |

| 144 | [M - COOCH₂CH₃]⁺ |

| 116 | [C₈H₆N]⁺ |

Data is based on the GC-MS spectrum available on PubChem.

UV-Vis Spectroscopy

While a UV-Vis spectrum for the exact molecule was not found, related 4-hydroxyquinoline derivatives exhibit absorption maxima in the range of 230-250 nm and 320-350 nm in common organic solvents. These absorptions are attributed to π-π* transitions within the quinoline chromophore.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters:

-

Use a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm, a larger number of scans, and a longer relaxation delay (2-5 seconds) to ensure full relaxation of quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

FT-IR Spectroscopy

The following protocol is for acquiring an FT-IR spectrum of a solid sample using the KBr pellet method:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry

A general procedure for obtaining a mass spectrum using electron ionization (EI) is as follows:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for GC-MS analysis.

-

-

Ionization:

-

Employ a standard electron ionization energy of 70 eV to induce fragmentation.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

-

-

Detection:

-

Detect the ions and record their relative abundance.

-

UV-Vis Spectroscopy

A standard protocol for acquiring a UV-Vis absorption spectrum is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the micromolar range).

-

-

Spectrum Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200 to 600 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logic flow for structure elucidation.

Physical and chemical properties of Ethyl 4-hydroxyquinoline-3-carboxylate

An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-3-carboxylate

Topic: Physical and Chemical Properties of this compound Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It includes detailed experimental protocols for its synthesis, a summary of its key applications, and relevant safety information. This document is intended to serve as a foundational resource for professionals in research, discovery, and development.

Physicochemical Properties

This compound is a stable, solid organic compound.[1] Its key physical and chemical properties are summarized in the table below. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, with the latter often being predominant.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 26892-90-0 | [2][3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2][4] |

| Molecular Weight | 217.22 g/mol | [2][4] |

| Melting Point | 271 °C | [3][5][6] |

| Boiling Point | 334.9 ± 22.0 °C (Predicted) | [3] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.62 ± 0.50 (Predicted) | [3] |

| XlogP (Predicted) | 2.0 | [7] |

Qualitative Properties

-

Appearance: The compound is typically a white to light yellow or light orange crystalline powder.[5]

-

Solubility: It is reported to be soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5] It has good compatibility with various solvents, which facilitates its use in diverse formulations.[1]

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of this compound. While specific spectra are best viewed in their original databases, the following table summarizes the availability of key spectral data.

| Spectrum Type | Availability / Source | Notes | Reference(s) |

| Mass Spectrometry | GC-MS data available in NIST Mass Spectrometry Data Center. | Key fragments observed at m/z 217 (molecular ion), 171, and 170. | [8] |

| Infrared (IR) | FTIR (KBr-Pellet) spectrum available via SpectraBase. | Data was acquired on a Bruker IFS 85 instrument. | [8] |

| ¹H NMR | Data for related structures are available. | Spectra for substituted derivatives like ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate are accessible. | [9] |

| ¹³C NMR | Data available via NMRShiftDB. | - | [8] |

Experimental Protocols

The synthesis of this compound is well-documented. A common and effective method involves the cyclization of diethyl 2-(phenylamino)methylenemalonate.

Synthesis from Diethyl 2-(phenylamino)methylenemalonate[6][11]

This procedure outlines a general method for the laboratory-scale synthesis of the title compound.

Materials:

-

Diethyl 2-(phenylamino)methylenemalonate (26.3 g, 0.100 mol)

-

Polyphosphoric acid (PPA) (270 g)

-

Phosphorus oxychloride (POCl₃) (750 g)

-

Aqueous sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

1L three-necked flask with a mechanical stirrer

Procedure:

-

To the 1L three-necked flask, add diethyl 2-(phenylamino)methylenemalonate, polyphosphoric acid, and phosphorus oxychloride.[6][10]

-

Stir the mixture vigorously at this temperature for 4 hours.[6][10]

Purification / Workup:

-

After the reaction is complete, cool the mixture to room temperature.[6][10]

-

Filter the cooled mixture to collect the solid residue.[6][10]

-

Treat the filtered residue with an aqueous sodium carbonate solution to neutralize any remaining acid.[6][10]

-

Filter the mixture again and wash the collected solid thoroughly with deionized water.[6][10]

This protocol typically yields this compound as a light brown solid with a yield of approximately 70%.[6]

Chemical Reactivity and Applications

This compound is a highly versatile chemical intermediate valued for its stable quinoline core, which can be readily modified.[1] Its primary applications are in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediate: It is a crucial building block for various bioactive molecules.[1] Its structure is a key component in the development of anti-inflammatory, antimicrobial, and anticancer agents.[1] The quinoline scaffold is central to many fluoroquinolone antibiotics.

-

Agrochemical Intermediate: The compound serves as a precursor for the synthesis of plant growth regulators and pesticides, contributing to advancements in crop yield and pest management.[1]

-

Solubility and Bioavailability Enhancement: It is noted for its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it a valuable component in drug formulation.[1]

-

Antioxidant Applications: The molecule exhibits antioxidant properties and is used in research for formulations designed to protect cells from oxidative stress.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the primary application areas of this compound.

Safety Information

Appropriate safety precautions should be taken when handling this compound. The compound is classified with GHS07 for being an irritant and acutely toxic.

| Pictogram | Signal Word | Hazard Codes | Precautionary Codes |

|

| Warning | H302, H315, H319, H335 | P261, P264, P280, P302+P352, P305+P351+P338 |

Hazard Statement Descriptions: [8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Work should be conducted in a well-ventilated area.[5]

Conclusion

This compound is a foundational chemical with significant value in medicinal chemistry and agricultural science. Its well-defined physical and chemical properties, established synthetic routes, and versatile reactivity make it an indispensable starting material for the development of a wide range of functional molecules. This guide provides the core technical data required by researchers to effectively utilize this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. staigent.com [staigent.com]

- 5. chembk.com [chembk.com]

- 6. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]

- 7. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 8. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR [m.chemicalbook.com]

- 10. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Tautomerism in 4-Hydroxyquinoline-3-carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms is a phenomenon of significant academic and industrial interest, particularly in the field of medicinal chemistry. The position of this equilibrium dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, aromaticity, and overall three-dimensional structure, which are critical determinants of drug-target interactions. This guide provides a comprehensive technical overview of tautomerism in 4-hydroxyquinoline-3-carboxylates, a class of compounds where the 3-substituent plays a pivotal role in governing the tautomeric preference. We will delve into the experimental and computational methods used for characterization, present quantitative data on tautomer stability, and discuss the implications for drug design and development.

The Core Tautomeric Equilibrium

4-Hydroxyquinoline-3-carboxylates can exist as two primary tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-oxo-1,4-dihydroquinoline or 4-quinolone). While many simple 4-hydroxyquinolines predominantly exist in the keto form in both solid and solution states, the presence of a carboxylate group at the C3 position significantly influences this equilibrium.[1][2]

The key distinction lies in the potential for the 3-carboxylate group to act as a hydrogen bond acceptor. This facilitates the formation of a stable, six-membered intramolecular hydrogen bond with the hydroxyl group at the C4 position, strongly favoring the enol tautomer.[3] This stabilization is a critical factor that shifts the equilibrium away from the keto form typically observed in unsubstituted analogs.

Caption: The keto-enol tautomeric equilibrium in 4-hydroxyquinoline-3-carboxylates.

Factors Governing the Tautomeric Equilibrium

Several interconnected factors determine the predominant tautomeric form of these molecules.

-

Intramolecular Hydrogen Bonding: As mentioned, a hydrogen-bond acceptor at the 3-position, such as a carboxylate or ester group, favors the enol form by creating a stable six-membered ring through internal hydrogen bonding.[3]

-

Aromaticity: Theoretical calculations of aromaticity indexes show that in the enol (hydroxyquinoline) form, both the benzene and pyridine rings are aromatic.[4] In contrast, for the corresponding keto (oxo) tautomers, the nitrogen-containing ring is found to be essentially non-aromatic.[4] The preservation of aromaticity provides significant thermodynamic stability to the enol form.

-

Solvent Effects: The polarity of the solvent can influence the position of the equilibrium.[5] In general, polar solvents tend to stabilize the more polar keto tautomer.[1][6] However, for 3-carboxylated quinolines, the intramolecular hydrogen bond in the enol form is very strong, often making it the predominant form even in polar solvents.

-

Substituents: Additional substituents on the quinoline ring system can electronically influence the acidity of the N-H proton and the O-H proton, thereby subtly shifting the equilibrium.

Caption: Factors influencing the tautomeric equilibrium of 3-carboxylates.

Experimental and Computational Characterization

The determination of the predominant tautomer is achieved through a combination of spectroscopic and computational methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating tautomeric forms in solution.

-

Methodology: Samples are dissolved in various deuterated solvents (e.g., DMSO-d₆, CDCl₃) to assess solvent effects. ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400-600 MHz). Two-dimensional techniques like HSQC and HMBC can be used for unequivocal signal assignment.[7]

-

¹H NMR Analysis: The enol form is characterized by the presence of a downfield O-H proton signal, which is often broad and may participate in hydrogen bonding. The absence of an N-H proton signal is indicative of the enol form.

-

¹³C NMR Analysis: This is often definitive. The keto form displays a characteristic C4 carbonyl carbon signal significantly downfield, typically above 170 ppm.[1] The enol form shows a C4 signal more typical of an aromatic carbon bearing an -OH group, at a much lower chemical shift.

-

-

X-ray Crystallography:

-

Methodology: Single crystals suitable for X-ray diffraction are grown by slow evaporation from an appropriate solvent. The diffraction data is collected and the structure is solved and refined to determine bond lengths and atomic positions in the solid state.

-

Analysis: This method provides an unambiguous structural assignment in the solid state. For the keto form, the C4-O bond length will be characteristic of a double bond (approx. 1.24 Å), whereas in the enol form, it will be a single bond (approx. 1.36 Å).[1]

-

-

Infrared (IR) Spectroscopy:

-

Methodology: Spectra can be obtained for solid samples (e.g., using KBr pellets) or in solution. For specialized studies, matrix isolation coupled to FTIR spectroscopy can be used to study the monomeric species without intermolecular interactions.[4]

-

Analysis: The keto form exhibits a strong C=O stretching vibration in the 1650-1700 cm⁻¹ region. The enol form lacks this strong carbonyl absorption but will show a broad O-H stretching band.

-

-

Methodology: Density Functional Theory (DFT) is widely used to calculate the relative energies and geometries of the tautomers. A common approach involves geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum model like PCM).[8] A typical level of theory is B3LYP with a basis set like 6-311++G(d,p).[4][8]

-

Analysis: DFT calculations consistently show the enol form of 4-hydroxyquinoline-3-carboxylates to be significantly more stable than the keto form, providing quantitative energy differences that corroborate experimental findings.[4]

Caption: Experimental and computational workflow for tautomer analysis.

Quantitative Data Summary

The preference for the enol form can be quantified through computational chemistry, providing valuable data for understanding the stability of these systems.

Table 1: Calculated Relative Energies of Tautomers

| Compound | Tautomer | Method | ΔE (kJ mol⁻¹) | Predominant Form | Reference |

|---|---|---|---|---|---|

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | Enol | B3LYP/6-311++G(d,p) | 0 (Reference) | Enol | [4] |

| Keto | B3LYP/6-311++G(d,p) | 27 | [4] | ||

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate | Enol | B3LYP/6-311++G(d,p) | 0 (Reference) | Enol | [4] |

| | Keto | B3LYP/6-311++G(d,p) | 38 | |[4] |

Table 2: Key Spectroscopic Markers for Tautomer Identification

| Technique | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) | Reference |

|---|---|---|---|

| ¹³C NMR | C4 signal > 170 ppm | C4 signal < 160 ppm | [1] |

| ¹H NMR | N-H proton present | O-H proton present, no N-H | [7] |

| IR Spec. | Strong C=O stretch (~1650 cm⁻¹) | Broad O-H stretch, no C=O |[3] |

Implications in Drug Development

The specific tautomeric form of a molecule is crucial as it presents a distinct pharmacophore to its biological target.

-

Target Interactions: The enol form presents a hydrogen bond donor (O-H) and acceptor (carboxylate), while the keto form presents a hydrogen bond donor (N-H) and an acceptor (C=O). This difference fundamentally alters how the molecule can dock into an active site. For instance, in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), the carboxylate group is known to form critical salt bridge and hydrogen bond interactions.[9]

-

Antimalarial Activity: In other quinolone families, the 4-oxo and N-H groups of the keto form have been identified as essential for binding to the bc1 protein complex of Plasmodium falciparum.[4] This highlights that for different targets, a different tautomeric form may be required, making the ability to control the equilibrium a key challenge in drug design.

-

Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity, and solubility, which in turn influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

For 4-hydroxyquinoline-3-carboxylates, the tautomeric equilibrium is decisively shifted towards the enol (4-hydroxyquinoline) form. This preference is primarily driven by the formation of a highly stable intramolecular hydrogen bond between the 4-hydroxyl group and the 3-carboxylate substituent, a feature further reinforced by the preservation of aromaticity in the bicyclic system. This contrasts sharply with unsubstituted 4-hydroxyquinolines, which favor the keto form. A thorough understanding and characterization of this tautomerism, using a combination of advanced spectroscopic and computational methods, are paramount for professionals in drug development, as the predominant enol tautomer presents a specific and stable pharmacophore for interaction with biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.uautonoma.cl [repositorio.uautonoma.cl]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Quinoline-3-Carboxylate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this privileged heterocyclic family, quinoline-3-carboxylate esters and their derivatives are emerging as a versatile and potent class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their antimicrobial and anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes associated signaling pathways to support ongoing research and development efforts in this promising area.

Biological Activities of Quinoline-3-Carboxylate Derivatives

Quinoline-3-carboxylate esters and their related amides and carboxylic acids have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents. The following tables summarize the quantitative data from various studies, offering a comparative view of the activity of different derivatives.

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, with lower values indicating greater potency.

Table 1: Antimicrobial Activity of Quinoline-3-Carboxylate Derivatives

| Compound Class | Specific Derivative/Substituents | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Quinoline-3-Carboxylic Acids | 1-cyclopropyl-6-fluoro-7-(piperazinyl)-quinoline-3-carboxylic acid | Escherichia coli | 0.25 | [2] |

| 1-cyclopropyl-6-fluoro-7-(3-aminopyrrolidinyl)-quinoline-3-carboxylic acid | Gram-negative organisms | Generally potent | [3] | |

| 8-substituted quinoline-3-carboxylic acids | Gram-positive & Gram-negative bacteria | Varies with substitution | [3] | |

| Quinoline-based Hybrids | Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate derivatives | Leishmania infantum | EC50 values reported | [1] |

| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [1] | |

| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra (dormant) | IC50: 2.2 - 10 | [1] | |

| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra (active) | IC50: 1.9 - 6.9 | [1] | |

| Quinolinequinones | QQ1, QQ5, QQ6 | Staphylococcus aureus | 1.22 | [4] |

| QQ6 | Enterococcus faecalis | 4.88 | [4] | |

| α-aminophosphonates with quinoline moiety | Compounds 9e, 9g, 9h, 9i | Gram-positive bacteria | 0.25 - 128 | [5] |

| Compounds 9f, 9g, 9h, 10k, 10l | Gram-negative bacteria | 0.25 - 128 | [5] | |

| Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10l | Fungi | 0.25 - 32 | [5] | |

| Quinoline-based Hydroxyimidazolium Hybrids | Compound 7b | Staphylococcus aureus | 2 | [6] |

| Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [6] |

Anticancer Activity

The anticancer effects of quinoline-3-carboxylate derivatives are often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. These compounds have been shown to target receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, as well as downstream pathways like PI3K/Akt/mTOR.[7][8] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of Quinoline-3-Carboxylate Derivatives

| Compound Class | Specific Derivative/Substituents | Cancer Cell Line(s) | IC50 (µM) | Target/Mechanism | Reference(s) |

| Quinoline-3-Carboxamides | Furan derivative 5o | MCF-7 (Breast) | 3.355 | EGFR inhibitor (IC50 = 2.61 µM) | [9] |

| Thiophene derivative 6b | MCF-7 (Breast) | 5.069 | EGFR inhibitor (IC50 = 0.49 µM) | [9] | |

| Benzyloxy derivative 10 | MCF-7 (Breast) | 10.85 | EGFR inhibitor (IC50 = 1.73 µM) | [9] | |

| Derivative 8b | MCF-7 (Breast) | 0.839 | EGFR inhibitor | [9] | |

| 2,4-disubstituted quinoline-3-carboxylic acids | Compound 2f | MCF-7 (Breast), K562 (Leukemia) | Micromolar range | Selective for cancer cells | [10] |

| Compound 2l | MCF-7 (Breast), K562 (Leukemia) | Micromolar range | Selective for cancer cells | [10] | |

| 2,4-bis((E)-styryl)quinoline-3-carboxylates | Compound 3h | A549 (Lung), HT29 (Colon) | 1.53 (A549), 1.50 (HT29) | - | [11] |

| Compound 3k | A549 (Lung), HT29 (Colon) | 1.38 (A549), 0.77 (HT29) | - | [11] | |

| Compound 3t | A549 (Lung), HT29 (Colon) | 2.36 (A549), 0.97 (HT29) | - | [11] | |

| Quinoline-5-Sulfonamides | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma), A549 (Lung), MDA-MB-231 (Breast) | Comparable to cisplatin/doxorubicin | - | [12] |

| 4-oxo-quinoline-3-carboxamide derivatives | Compounds 89, 90 | ACP-03 (Gastric) | Potent | Topoisomerase II inhibition | [13] |

| 3,6-disubstituted quinoline | Compound 26 | MKN45 (Gastric) | 0.093 | c-Met inhibitor (IC50 = 9.3 nM) | [8] |

Key Experimental Protocols

Reproducible and standardized methodologies are critical for the evaluation of the biological activity of novel compounds. This section provides detailed protocols for three key assays commonly used in the study of quinoline-3-carboxylate esters.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of the quinoline-3-carboxylate ester in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

-

Microorganism: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

-

-

Assay Procedure:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculate each well with 10 µL of the prepared microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

-

-

Reading and Interpretation:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Protocol for MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline-3-carboxylate ester in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

-

Protocol for DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

-

Reaction Setup:

-

Prepare a reaction mixture containing gyrase assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

-

The final reaction volume is typically 20-30 µL.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding a purified DNA gyrase enzyme.

-

Include a positive control (reaction with enzyme but no inhibitor) and a negative control (reaction without enzyme).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Gel Electrophoresis:

-

Stop the reaction by adding a stop solution containing a loading dye and a chelating agent like EDTA.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Analysis:

-

Stain the gel with an intercalating dye such as ethidium bromide.

-

Visualize the DNA bands under UV light.

-

The inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA compared to the positive control.

-

Signaling Pathways and Mechanisms of Action

The anticancer activity of many quinoline-3-carboxylate derivatives is rooted in their ability to interfere with critical cell signaling pathways that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several quinoline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mesenchymal-Epithelial Transition factor (c-Met).[7][8] These receptors play crucial roles in cell proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, quinoline derivatives can halt the downstream signaling cascades.

Caption: Inhibition of RTKs by quinoline-3-carboxylate esters.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a common feature of many cancers.[14] Quinoline derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[15][16]

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Ethyl 4-hydroxyquinoline-3-carboxylate

An In-depth Technical Guide to the Discovery and History of Ethyl 4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its discovery and the development of its synthesis, primarily through the Gould-Jacobs reaction, have been instrumental in the advancement of medicinal chemistry, particularly in the creation of quinolone-based pharmaceuticals and other valuable agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic compounds with diverse pharmacological activities. Among the various quinoline derivatives, this compound (also known as ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) holds a significant position as a key building block.[1] Its structure, featuring a 4-hydroxyquinoline core with a carboxylate group at the 3-position, allows for a multitude of chemical modifications, making it an ideal precursor for the synthesis of complex molecules with therapeutic potential. This compound has been instrumental in the development of antibacterial agents, and its derivatives have been explored for various other medicinal applications.[2][3]

History and Discovery

The journey to the synthesis and understanding of 4-hydroxyquinoline derivatives is intrinsically linked to the pioneering work on quinoline chemistry in the late 19th and early 20th centuries. The development of synthetic routes to the quinoline core, such as the Skraup, Doebner-von Miller, and Combes reactions, laid the groundwork for the exploration of its various substituted analogs.

The most direct and historically significant method for the synthesis of this compound is the Gould-Jacobs reaction , first reported by R. Gordon Gould and Walter A. Jacobs in 1939. This reaction provides an efficient route to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or related reagents. The discovery of the Gould-Jacobs reaction was a significant milestone, enabling the systematic synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives and paving the way for the development of important classes of drugs, including the quinolone antibiotics. The first 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects was discovered serendipitously as an intermediate by-product in the synthesis of chloroquine.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 26892-90-0 | [4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][5] |

| Molecular Weight | 217.22 g/mol | [4][5] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 271 °C (lit.) | |

| Solubility | Soluble in common organic solvents like ethanol, DMSO, and DMF. | |

| InChIKey | YBEOYBKKSWUSBR-UHFFFAOYSA-N | [1][4] |

Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the Gould-Jacobs reaction. However, other classical named reactions for quinoline synthesis, such as the Conrad-Limpach synthesis, Camps cyclization, and Niementowski synthesis, can also be adapted to produce related 4-hydroxyquinoline structures.

The Gould-Jacobs Reaction: The Primary Synthetic Route

The Gould-Jacobs reaction is a versatile and widely used method for the preparation of 4-hydroxyquinolines.[6] The reaction proceeds in two main stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization to yield the 4-hydroxyquinoline-3-carboxylate.

The mechanism of the Gould-Jacobs reaction involves the following key steps:

-

Nucleophilic Substitution: The reaction begins with the nucleophilic attack of the aniline nitrogen on the ethoxymethylenemalonate, leading to the substitution of the ethoxy group.

-

Intermediate Formation: This initial step forms the diethyl 2-((phenylamino)methylene)malonate intermediate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This is a 6-electron electrocyclic reaction.

-

Tautomerization: The resulting cyclized product exists in equilibrium between its keto and enol tautomeric forms, with the 4-hydroxy (enol) form being a significant contributor.

This protocol is a generalized procedure based on common practices for the Gould-Jacobs reaction.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Ethanol

-

Sodium carbonate (Na₂CO₃) solution

-

Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the high-boiling point solvent (e.g., Dowtherm A).

-

Heating: Heat the solvent to reflux temperature (approximately 250 °C).

-

Addition of Intermediate: In a separate flask, react aniline with an equimolar amount of diethyl ethoxymethylenemalonate, typically by gentle heating, to form the intermediate diethyl 2-((phenylamino)methylene)malonate. This can sometimes be done in situ.

-

Cyclization: Slowly add the pre-formed intermediate (or the mixture of aniline and DEEM) to the hot solvent. The addition should be controlled to maintain a steady reflux.

-

Reaction Time: Continue heating and stirring the reaction mixture for a specified period, often ranging from 15 minutes to several hours, depending on the scale and specific conditions.

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will typically precipitate as a solid.

-

Isolation: Collect the solid product by filtration.

-

Washing: Wash the crude product with a suitable solvent, such as ethanol or petroleum ether, to remove the high-boiling point solvent and any unreacted starting materials.

-

Purification: The crude product can be further purified by treating it with an aqueous solution of sodium carbonate to remove any acidic impurities, followed by washing with water and drying. Recrystallization from a suitable solvent like ethanol can be performed to obtain a product of high purity.

| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline, DEEM | Dowtherm A | ~250 | 15-30 min | Not specified | |

| Diethyl 2-phenylaminomethylidene-malonate | Polyphosphoric acid, POCl₃ | 70 | 4 h | 70 | |

| Aniline, DEEM | Ethanol, Phenyl ether | 100-200 | 3.5 h | 76 |

Alternative Synthetic Routes

While the Gould-Jacobs reaction is the most common method, other named reactions in quinoline synthesis can be employed to generate the 4-hydroxyquinoline core.

-

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters.[7][8] The reaction conditions (temperature) determine whether a 2-hydroxyquinoline or a 4-hydroxyquinoline is the major product.[8] For the synthesis of 4-hydroxyquinolines, the reaction is typically carried out at higher temperatures.[7][8]

-

Camps Cyclization: The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.[9][10][11] The ratio of the two products depends on the reaction conditions and the structure of the starting material.[11]

-

Niementowski Quinoline Synthesis: This reaction involves the condensation of anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline derivatives.[12]

Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity and purity of this compound. Below is a summary of expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the quinoline ring, and an exchangeable proton for the hydroxyl/amide group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the quinolone ring, carbons of the ethyl group, and the aromatic carbons of the quinoline core. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching (broad), C=O stretching of the ester and the quinolone ring, and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ). |

Role as a Versatile Synthetic Intermediate

This compound is rarely the final active molecule. Instead, its true value lies in its utility as a versatile precursor for a wide range of more complex and biologically active compounds. The hydroxyl and ester functionalities, along with the aromatic ring system, provide multiple sites for further chemical modification.

References

- 1. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 26892-90-0 [sigmaaldrich.com]

- 5. staigent.com [staigent.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. synarchive.com [synarchive.com]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug development. A key chemical characteristic of this molecule is its existence in a tautomeric equilibrium between the keto (4-oxo-1,4-dihydroquinoline) and enol (4-hydroxyquinoline) forms. This equilibrium is highly sensitive to the molecular environment, including solvent polarity, temperature, and pH, and significantly influences the compound's physicochemical properties, reactivity, and biological activity. Understanding and controlling this tautomerism is paramount for designing novel therapeutics with optimized efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, summarizing spectroscopic data, detailing experimental protocols for its characterization, and presenting logical workflows for its study.

The Keto-Enol Tautomeric Equilibrium

The tautomerization of this compound involves the migration of a proton and a concurrent shift of a double bond, as depicted below. The equilibrium can be influenced by various factors, with the stability of each tautomer depending on intramolecular hydrogen bonding, conjugation, and solvent interactions. Generally, the keto form is predominant in many common solvents due to the stability conferred by the amide and conjugated system. However, the enol form can be stabilized by intramolecular hydrogen bonding between the 4-hydroxyl group and the 3-carboxylate substituent.

Quantitative Spectroscopic Data

Precise quantitative data for the tautomeric equilibrium of this compound is not extensively documented in publicly available literature. However, data from structurally similar 4-hydroxyquinoline derivatives provide valuable insights into the expected spectroscopic characteristics of each tautomer. The following tables summarize representative data from analogous compounds.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of 4-Hydroxyquinoline Derivatives in CDCl₃.

| Proton | Keto Form (ppm) | Enol Form (ppm) |

| N-H | ~10.0-10.5 (s, broad) | - |

| O-H | - | ~11.5-13.0 (s, broad) |

| H2 | ~8.3-8.7 (s) | ~7.6-8.2 (s) |

| Aromatic-H | ~6.8-8.3 (m) | ~7.0-8.2 (m) |

| OCH₂CH₃ | ~4.0-4.1 (q) | ~4.0-4.1 (q) |

| OCH₂CH₃ | ~1.0-1.2 (t) | ~1.0-1.2 (t) |

Note: Data are estimations based on published spectra of similar compounds and may vary depending on the specific substitution pattern and experimental conditions.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of 4-Hydroxyquinoline Derivatives.

| Carbon | Keto Form (ppm) | Enol Form (ppm) |

| C=O (C4) | ~174-178 | - |

| C-OH (C4) | - | ~160-165 |

| C=O (ester) | ~167-169 | ~167-169 |

| C2 | ~140-145 | ~145-150 |

| C3 | ~105-110 | ~102-107 |

| Aromatic-C | ~110-140 | ~115-140 |

| OCH₂CH₃ | ~55-60 | ~55-60 |

| OCH₂CH₃ | ~14-15 | ~14-15 |

Note: These are approximate ranges derived from literature on related structures.

Table 3: Key IR Stretching Frequencies (cm⁻¹) for Keto and Enol Tautomers.

| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| O-H stretch | - | 3400-3500 (broad) |

| N-H stretch | 3100-3200 (broad) | - |

| C=O stretch (ring) | 1660-1680 | - |

| C=O stretch (ester) | 1720-1740 | 1720-1740 |

| C=C stretch | 1600-1640 | 1600-1640 |

Note: Frequencies are approximate and can be influenced by hydrogen bonding and conjugation.

Table 4: Expected UV-Vis Absorption Maxima (λ_max, nm).

| Tautomer | Expected λ_max (nm) | Notes |

| Keto Form | Shorter wavelength | The cross-conjugated system typically results in a blue shift compared to the enol form. |

| Enol Form | Longer wavelength | The extended conjugated system of the aromatic enol form generally leads to a red shift. |

Note: The exact λ_max values are solvent-dependent.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the keto-enol tautomerism of this compound.

Synthesis of this compound

A common synthetic route is the Conrad-Limpach reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline and diethyl ethoxymethylenemalonate in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the mixture to reflux for several hours to form the intermediate enamine.

-

Cyclization: Remove the initial solvent by vacuum distillation. Dissolve the residue in a high-boiling point solvent like 1,2-dichlorobenzene and heat to a high temperature (e.g., 250 °C) to induce cyclization.

-

Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities. The crude product can be further purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantitatively assessing the tautomeric equilibrium.

Protocol:

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to investigate solvent effects.

-

¹H NMR Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.

-

Identify the distinct signals corresponding to the keto and enol tautomers. Key signals to monitor are the N-H proton of the keto form and the O-H proton of the enol form, as well as the H2 proton which will have a different chemical shift in each tautomer.

-

-

¹³C NMR Acquisition:

-

Acquire ¹³C NMR spectra to identify the characteristic signals of the C4 carbon (C=O in the keto form, C-OH in the enol form).

-

-

Data Analysis:

-

Integrate the well-resolved proton signals of both tautomers.

-

Calculate the mole fraction (X) of each tautomer from the integrated areas (A), accounting for the number of protons (n) giving rise to each signal:

-

X_enol = (A_enol / n_enol) / [(A_enol / n_enol) + (A_keto / n_keto)]

-

X_keto = (A_keto / n_keto) / [(A_enol / n_enol) + (A_keto / n_keto)]

-

-

The equilibrium constant (K_T) is the ratio of the mole fractions: K_T = X_enol / X_keto.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing changes in the absorption spectra in different solvents.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in a range of solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Deconvolute the overlapping absorption bands corresponding to the keto and enol tautomers.

-

The ratio of the absorbances of the two forms can be used to estimate the equilibrium constant, assuming the molar absorptivity of each tautomer is known or can be estimated.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides qualitative information about the presence of the characteristic functional groups in each tautomer.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet for solid-state analysis or as a solution in a suitable solvent for solution-phase analysis.

-

Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic stretching frequencies for the C=O (keto and ester), N-H, and O-H groups to confirm the presence of each tautomer.

-

Experimental and Logical Workflows

A systematic approach is crucial for a thorough investigation of the tautomeric equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry that has profound implications for its application in drug discovery and materials science. A thorough characterization of this equilibrium using a combination of spectroscopic techniques and computational methods is essential for understanding its structure-activity relationships. While specific quantitative data for this exact molecule remains somewhat elusive in the broader literature, the principles and methodologies outlined in this guide, based on closely related analogs, provide a robust framework for its investigation. Future research should focus on systematically quantifying the tautomeric equilibrium constant in a wide range of solvents and correlating these findings with biological activity to enable the rational design of new and improved quinoline-based compounds.

Synthesis of Substituted 4-Hydroxyquinolines from Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted 4-hydroxyquinolines from aniline precursors, with a focus on the Conrad-Limpach, Camps, and Gould-Jacobs reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and a relevant signaling pathway are presented to aid researchers in the efficient synthesis and exploration of this important class of compounds.

Core Synthetic Methodologies

The classical methods for synthesizing the 4-hydroxyquinoline core from anilines remain fundamental in organic synthesis. These methods, while established, often require specific conditions and offer different advantages depending on the desired substitution pattern.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[3][4] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[3][4] The regioselectivity of the initial condensation and the subsequent cyclization are key considerations in this method.[3] Running the reaction at room temperature favors the kinetic product, leading to a β-aminoacrylate, which upon heating cyclizes to the 4-hydroxyquinoline.[4] In contrast, higher temperatures (around 140 °C) can lead to the thermodynamically preferred β-keto acid anilide, which then cyclizes to the isomeric 2-hydroxyquinoline in what is known as the Knorr quinoline synthesis.[4]

The mechanism of the Conrad-Limpach synthesis begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. Subsequent dehydration forms a Schiff base, which then undergoes an electrocyclic ring closure at high temperatures (around 250 °C) to form the quinoline ring.[4][5] Tautomerization then yields the final 4-hydroxyquinoline product.[4]

References

Methodological & Application

Synthesis of Ciprofloxacin from Ethyl 4-hydroxyquinoline-3-carboxylate: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive overview and detailed protocols for the synthesis of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, commencing from Ethyl 4-hydroxyquinoline-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While the synthesis of Ciprofloxacin traditionally starts from precursors already bearing the fluoro and chloro substituents, this guide outlines a plausible synthetic pathway from the unsubstituted quinoline core, detailing the necessary steps of halogenation, N-cyclopropylation, piperazine condensation, and final ester hydrolysis.

Overview of the Synthetic Pathway

The synthesis of Ciprofloxacin from this compound is a multi-step process that involves the sequential introduction of the key functional groups onto the quinoline scaffold. The overall strategy is to first functionalize the benzene ring of the quinoline system with the required fluoro and chloro groups, followed by the introduction of the cyclopropyl moiety at the N-1 position. The subsequent nucleophilic substitution with piperazine and final hydrolysis of the ethyl ester yields the Ciprofloxacin molecule.

Experimental Protocols

The following protocols are based on established chemical transformations for quinoline derivatives and provide a robust framework for the synthesis.

Step 1: Electrophilic 6-Fluorination of this compound

This initial step introduces the critical fluorine atom at the C-6 position of the quinoline ring.

Materials:

-

This compound

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

-

To this solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 2: Regioselective 7-Chlorination of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This step installs the chlorine atom at the C-7 position, a key site for the subsequent piperazine substitution.

Materials:

-

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Acetic acid

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.

-

Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.

-

The crude Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can be used in the next step without further purification or can be recrystallized if necessary.

Step 3: N-Cyclopropylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol details the alkylation of the quinolone nitrogen with a cyclopropyl group to yield a key intermediate.

Materials:

-

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

Procedure:

-

To a solution of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously and add cyclopropyl bromide (1.5 equivalents).

-

Heat the reaction mixture to 80-90 °C and maintain this temperature, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The product, Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.